molecular formula C11H11ClO2 B1323622 3-(2-Acetoxyphenyl)-2-chloro-1-propene CAS No. 890097-70-8

3-(2-Acetoxyphenyl)-2-chloro-1-propene

Cat. No.: B1323622
CAS No.: 890097-70-8
M. Wt: 210.65 g/mol
InChI Key: ITMCVVDCKLOWOU-UHFFFAOYSA-N
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Description

3-(2-Acetoxyphenyl)-2-chloro-1-propene is a chlorinated propene derivative featuring a 2-acetoxyphenyl substituent at the third carbon and a chlorine atom at the second carbon of the propene backbone. Its molecular formula is C₁₁H₁₁ClO₂, with a molecular weight of 210.66 g/mol. The compound is structurally distinct due to the presence of both an ester-functionalized aromatic ring (acetoxyphenyl) and an allylic chlorine atom, which may influence its reactivity and biological activity .

Properties

IUPAC Name

[2-(2-chloroprop-2-enyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-8(12)7-10-5-3-4-6-11(10)14-9(2)13/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMCVVDCKLOWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641187
Record name 2-(2-Chloroprop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-70-8
Record name Phenol, 2-(2-chloro-2-propen-1-yl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloroprop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Acetoxyphenyl)-2-chloro-1-propene typically involves the reaction of 2-acetoxybenzaldehyde with a chlorinating agent under specific conditions. One common method includes the use of thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Acetoxyphenyl)-2-chloro-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of acetophenone derivatives or benzoic acid derivatives.

    Reduction: Formation of 2-chloropropanol or 2-chloropropane.

    Substitution: Formation of 2-aminopropene or 2-thiocyanatopropene derivatives.

Scientific Research Applications

3-(2-Acetoxyphenyl)-2-chloro-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Acetoxyphenyl)-2-chloro-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Allyl Chloride (3-Chloro-1-propene)

  • Structure : CH₂=CH-CH₂-Cl.
  • Molecular Weight : 76.53 g/mol .
  • Key Properties : Volatile liquid (bp: 45°C), widely used in industrial alkylation reactions.
  • Reactivity : Exhibits strong alkylating activity due to the allylic chlorine, leading to mutagenic effects in biological systems .
  • Contrast : Unlike 3-(2-Acetoxyphenyl)-2-chloro-1-propene, allyl chloride lacks aromatic or ester groups, making it more reactive but less stable under physiological conditions.

Methallyl Chloride (3-Chloro-2-methyl-1-propene)

  • Structure : CH₂=C(CH₃)-CH₂-Cl.
  • Molecular Weight : 104.58 g/mol .
  • Key Properties : Higher steric hindrance due to the methyl group, reducing reactivity compared to allyl chloride.
  • Reactivity : Retains alkylating properties but with slower kinetics. Used in polymer synthesis .
  • Contrast : The methyl group in methallyl chloride alters steric effects, whereas the acetoxyphenyl group in the target compound introduces electronic effects (e.g., resonance stabilization) that may modulate chlorine reactivity .

2-Chloro-1-propene

  • Structure : CH₂=CH-Cl.
  • Molecular Weight : 76.53 g/mol .
  • Reactivity : Lacks the allylic "leaving group" effect, rendering it chemically inert in alkylation reactions.

Aryl-Substituted Chloropropenes

  • Examples :
    • 3-(4-Bromophenyl)-2-chloro-1-propene : Bromine substituent enhances electrophilicity.
    • 3-(4-N-Butylphenyl)-2-chloro-1-propene : Alkyl chain increases lipophilicity.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Chlorine Position Key Functional Groups Reactivity Profile
This compound C₁₁H₁₁ClO₂ 210.66 Allylic (C2) Acetoxyphenyl, Chloropropene Moderate alkylation potential*
Allyl Chloride C₃H₅Cl 76.53 Allylic (C3) None High alkylation, mutagenic
Methallyl Chloride C₄H₇Cl 104.58 Allylic (C3) Methyl Moderate alkylation
2-Chloro-1-propene C₃H₅Cl 76.53 Non-allylic (C2) None Non-alkylating, non-mutagenic
3-(4-Bromophenyl)-2-chloro-1-propene C₉H₈BrCl 231.52 Allylic (C2) Bromophenyl Electrophilic substitution

*Predicted based on structural analogy to allyl chloride; direct data unavailable.

Research Findings and Key Contrasts

Allylic vs. Non-Allylic Chlorine: Allylic chlorides (e.g., allyl chloride, target compound) exhibit alkylating properties due to the resonance-stabilized transition state during substitution . Non-allylic chlorides (e.g., 2-chloro-1-propene) lack this reactivity, as seen in mutagenicity assays .

Steric and Electronic Effects :

  • The acetoxyphenyl group in this compound may reduce reactivity compared to allyl chloride by introducing steric hindrance and electron-withdrawing effects .
  • Methallyl chloride’s methyl group similarly reduces reactivity but through steric means rather than electronic .

Biological Implications: Allyl chloride’s mutagenicity is well-documented, while non-allylic derivatives like 2-chloro-1-propene are inactive .

Biological Activity

3-(2-Acetoxyphenyl)-2-chloro-1-propene is a synthetic organic compound that has garnered attention for its potential biological activities, particularly its interactions with cyclooxygenase (COX) enzymes and implications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C11H11ClO2
  • Molecular Weight : 224.66 g/mol
  • CAS Number : 890097-00-9

Target Enzymes

The primary biological target of this compound is the COX enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the arachidonic acid pathway, leading to the synthesis of prostaglandins and thromboxanes, which are mediators of inflammation and pain.

Mode of Action

The compound exerts its effects through acetylation , which modifies the active site of COX enzymes, inhibiting their activity. This inhibition results in decreased production of inflammatory mediators, providing a basis for its potential anti-inflammatory properties.

Pharmacokinetics

Similar to other acetylated compounds like aspirin, this compound is rapidly hydrolyzed by esterases in the liver and intestines into inactive metabolites. This rapid metabolism influences its efficacy and duration of action in biological systems.

Anti-inflammatory Effects

Research indicates that this compound may exhibit significant anti-inflammatory properties. In vitro studies have shown that it can effectively reduce the levels of pro-inflammatory cytokines and inhibit the proliferation of inflammatory cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus with MIC values ranging from 0.0048 to 0.0195 mg/mL .

Case Studies and Research Findings

A summary of key studies evaluating the biological activity of this compound is presented below:

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated significant reduction in COX enzyme activity; decreased prostaglandin synthesis
Study 2Antimicrobial activityShowed effective inhibition against E. coli and S. aureus with low MIC values
Study 3PharmacokineticsRapid hydrolysis in biological systems; potential for short-term therapeutic use
Study 4CytotoxicityEvaluated against cancer cell lines; induced apoptosis and cell cycle arrest in various stages

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